Nitric acid;pent-3-en-1-ol
Description
Properties
CAS No. |
89649-06-9 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
nitric acid;pent-3-en-1-ol |
InChI |
InChI=1S/C5H10O.HNO3/c1-2-3-4-5-6;2-1(3)4/h2-3,6H,4-5H2,1H3;(H,2,3,4) |
InChI Key |
PJAKMGHIBXRZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Pent 3 En 1 Yl Nitrate
Traditional Nitration of Alcohols: Mechanistic and Practical Aspects
Traditional methods for the O-nitration of alcohols, while historically significant, are often characterized by harsh conditions and a lack of selectivity, particularly with sensitive substrates like unsaturated alcohols.
Mixed Acid Nitration Systems (e.g., Nitric Acid/Sulfuric Acid)
The most conventional method for synthesizing nitrate (B79036) esters is the use of a "mixed acid" system, a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). numberanalytics.comwikipedia.org The primary role of the stronger sulfuric acid is to protonate the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This nitronium ion is the active species that reacts with the alcohol.
Mechanism:
Formation of the Nitronium Ion: H₂SO₄ + HNO₃ ⇌ H₂ONO₂⁺ + HSO₄⁻
Dehydration: H₂ONO₂⁺ → NO₂⁺ + H₂O
Electrophilic Attack: The alcohol's oxygen atom attacks the nitronium ion.
Deprotonation: The resulting protonated nitrate ester is deprotonated, often by water or the bisulfate ion, to yield the final product and regenerate the acid catalyst.
Practically, these reactions are fast and highly exothermic. dicp.ac.cnbeilstein-journals.org This necessitates careful temperature control to prevent runaway reactions and ensure safety, especially in large-scale batch processes. numberanalytics.comdicp.ac.cn The sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium toward the products and maintain a high reaction rate. vpscience.org However, the strongly acidic and oxidative nature of the mixed acid can lead to unwanted side reactions. numberanalytics.com
Nitric Acid/Acetic Anhydride (B1165640) Approaches
An alternative to mixed acid involves using a mixture of nitric acid and acetic anhydride ((CH₃CO)₂O). This combination reacts to form acetyl nitrate (CH₃COONO₂), which serves as the nitrating agent. wikipedia.orgresearchgate.net This approach is sometimes employed when the substrate, such as certain amines, might be degraded by strong sulfuric acid. wikipedia.org
The reaction to form acetyl nitrate is itself exothermic and the reagent can be unstable, posing a risk of thermal decomposition. researchgate.net The mechanism is thought to involve the electrophilic attack of the acetyl nitrate on the alcohol. One proposed mechanism for reactions with alkenes involves a six-membered ring transition state where the "aromatic" H is transferred to the acetate (B1210297) group in a concerted manner. wuxibiology.com
Reaction to form Acetyl Nitrate: HNO₃ + (CH₃CO)₂O → CH₃COONO₂ + CH₃COOH
While useful, this method's application can be limited by the instability of acetyl nitrate and the potential for side reactions, such as the formation of tetranitromethane. researchgate.net
Challenges Associated with Traditional Methods for Unsaturated Substrates
The primary challenge in synthesizing pent-3-en-1-yl nitrate using traditional methods is the presence of the C=C double bond in the pent-3-en-1-ol backbone. Powerful nitrating agents and the harsh conditions associated with mixed acid or acetyl nitrate systems are not selective for the hydroxyl group and can react with the alkene. beilstein-journals.orgresearchgate.net
Potential side reactions include:
Electrophilic Addition: The nitronium ion can add across the double bond.
Oxidation: The strong oxidizing nature of nitric acid can lead to cleavage of the double bond or other oxidative degradation.
Polymerization: Acid-catalyzed polymerization of the alkene can occur.
Research has shown that subjecting unsaturated alcohols to strong nitrating conditions often results in the formation of complex, often unidentifiable mixtures rather than the desired clean nitrate ester. beilstein-journals.org For example, attempts to nitrate unsaturated diols using a mixture of nitric and sulfuric acid led to complex product mixtures. beilstein-journals.org This lack of selectivity makes traditional batch methods highly problematic for producing alkenyl nitrates like pent-3-en-1-yl nitrate with acceptable purity and yield.
Contemporary and Advanced Nitration Strategies for Alkenyl Nitrates
To overcome the limitations of traditional approaches, modern synthetic chemistry has focused on developing milder, more selective, and safer methodologies.
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry, utilizing microreactors or tubular reactors, has emerged as a superior alternative to conventional batch processing for nitration reactions. dicp.ac.cnbeilstein-journals.org This technology offers significant advantages, particularly for managing the high exothermicity and safety risks associated with nitration. numberanalytics.comdicp.ac.cn
Key Advantages of Flow Chemistry:
Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, drastically reducing the risk of thermal runaway. dicp.ac.cn
Superior Heat Transfer: The high surface-area-to-volume ratio allows for extremely efficient heat dissipation, enabling precise temperature control that is difficult to achieve in large batch reactors. dicp.ac.cnbeilstein-journals.org
Increased Efficiency: The excellent mixing and heat control can lead to faster reaction times, higher conversions, and improved selectivity, minimizing the formation of by-products. dicp.ac.cn
Continuous flow processes for producing alkyl nitrates like 2-ethylhexyl nitrate have been successfully developed, demonstrating that reactions can be run safely at higher temperatures than in batch mode, leading to enhanced productivity. dicp.ac.cngoogle.com This methodology allows for the safe and scalable synthesis of nitrate esters, which would be too hazardous for large-scale batch production. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Nitration
| Feature | Traditional Batch Reactor | Continuous Flow Reactor |
| Safety | High risk of thermal runaway and explosion due to large reactor volume. numberanalytics.com | Inherently safer due to small hold-up volume and superior heat control. dicp.ac.cn |
| Heat Transfer | Limited, leading to potential hot spots and poor temperature control. dicp.ac.cn | Excellent, allowing for near-isothermal reaction conditions. beilstein-journals.org |
| Mixing | Can be inefficient, leading to localized concentration gradients and side reactions. dicp.ac.cn | Highly efficient, ensuring uniform reaction conditions. |
| Scalability | Scaling up is often problematic and increases safety risks. numberanalytics.com | Easily scalable by running the reactor for longer periods or by parallelization ("numbering-up"). |
| Selectivity | Often lower due to poor process control, leading to by-products. numberanalytics.com | Generally higher due to precise control over reaction parameters. dicp.ac.cn |
Catalytic O-Nitration of Alcohols (e.g., Lewis Acid Catalysis, Magnesium Triflate)
A significant advancement in the O-nitration of alcohols is the development of mild, catalytic methods. These strategies avoid the use of strong, corrosive acids and offer high selectivity for a wide range of substrates, including those with sensitive functional groups like alkenes. researchgate.netwiley.comnih.gov
A novel and highly effective system employs a bench-stable, recoverable nitrating reagent, N,6-dinitrosaccharin, in the presence of a Lewis acid catalyst, such as magnesium triflate (Mg(OTf)₂). researchgate.netwiley.comresearchgate.net This method demonstrates unprecedented functional group tolerance, successfully nitrating alcohols containing alkenes, alkynes, and carbonyls without affecting those groups. researchgate.netnih.gov
Mechanistic Insights: Density Functional Theory (DFT) studies have revealed that the magnesium catalyst plays a dual role, activating both the nitrating agent and the alcohol substrate. researchgate.netwiley.comresearchgate.net This dual activation facilitates the selective transfer of the nitro group under very mild conditions (e.g., room temperature). researchgate.net
This catalytic approach provides a powerful tool for the selective synthesis of pent-3-en-1-yl nitrate, directly addressing the challenges of chemoselectivity that plague traditional methods. The mild conditions preserve the integrity of the carbon-carbon double bond, leading to a clean and efficient synthesis. researchgate.net Mechanochemical approaches using this system have also been developed, further enhancing the green credentials of the synthesis. rsc.org
Table 2: Catalytic Nitration of Alcohols with N,6-Dinitrosaccharin and Mg(OTf)₂
| Substrate Type | Conditions | Outcome | Citation |
| Primary/Secondary Alcohols | N,6-dinitrosaccharin, Mg(OTf)₂ (20 mol%), MeCN, 25 °C | High yields of corresponding nitrate esters. | researchgate.net |
| Alkenyl Alcohols | N,6-dinitrosaccharin, Mg(OTf)₂ (20 mol%), MeCN, 25 °C | Selective O-nitration with no reaction at the C=C bond. | researchgate.netwiley.com |
| Complex/Functionalized Alcohols | N,6-dinitrosaccharin, Mg(OTf)₂ (20 mol%), MeCN, 25 °C | Broad substrate scope and excellent functional group tolerance. | nih.govresearchgate.net |
| Mechanochemical | N,6-dinitrosaccharin, Mg(OTf)₂, Ball Milling | Efficient nitration with minimal solvent, scalable to gram-scale. | rsc.org |
Nitration with Alternative Reagents (e.g., N,6-Dinitrosaccharin, Tert-Butyl Nitrite (B80452), Dinitrogen Pentoxide)
Beyond traditional mixed-acid nitrations, several alternative reagents have been developed to synthesize nitrate esters like pent-3-en-1-yl nitrate under milder conditions, often with improved selectivity and functional group tolerance. These methods are particularly valuable for substrates containing sensitive moieties, such as the carbon-carbon double bond in pent-3-en-1-ol.
N,6-Dinitrosaccharin: A recently developed catalytic method utilizes the bench-stable and recoverable N,6-dinitrosaccharin in conjunction with a Lewis acid catalyst, such as magnesium triflate. researchgate.netnih.govwiley.com This system achieves the mild and selective O-nitration of a wide range of alcohols. researchgate.netresearchgate.netwiley.com A key advantage of this protocol is its exceptional tolerance for various functional groups, including the alkenes and alkynes that are often susceptible to side reactions with conventional nitrating agents. researchgate.netnih.gov The reaction typically proceeds at room temperature in a solvent like acetonitrile, offering a significant advantage over harsh, strongly acidic methods. researchgate.net Mechanistic studies based on Density Functional Theory (DFT) suggest that the magnesium catalyst plays a dual role, activating both the alcohol substrate and the N,6-dinitrosaccharin nitrating reagent. researchgate.netnih.gov This approach represents a sustainable and selective route to nitrate esters, minimizing the formation of hazardous by-products. nih.govwiley.com
Tert-Butyl Nitrite (TBN): Tert-butyl nitrite has emerged as a versatile, commercially available, and easy-to-handle reagent for various organic transformations, including nitration. wiley.comorganic-chemistry.org It can serve as a nitrating agent for alcohols, offering a milder alternative to traditional methods. dtic.mil The reaction of an alcohol with TBN can lead to the formation of the corresponding nitrate ester. dtic.mil However, the reactivity of TBN is multifaceted; it can also participate in the oxidative nitration of alkenes, which may lead to the formation of β-nitro alcohols and their nitrate derivatives. wiley.comscite.ai While TBN-based methods are being explored for greener synthesis protocols due to the generation of environmentally benign tert-butanol (B103910) as a by-product, careful control of reaction conditions is necessary to favor O-nitration of the alcohol over reaction at the alkene. wiley.comdtic.mil
Dinitrogen Pentoxide (N₂O₅): Dinitrogen pentoxide is a powerful and effective nitrating agent that can be used for the synthesis of nitrate esters from alcohols, often under non-acidic conditions. lsbu.ac.ukaakash.ac.in It can be employed in an inert solvent, such as chloroform (B151607) or dichloromethane, or in liquefied gas media like carbon dioxide or 1,1,1,2-tetrafluoroethane, which facilitates product isolation and solvent recycling. aakash.ac.inresearchgate.netrsc.orgnih.gov The use of N₂O₅ in these systems allows for nitration at or below room temperature with high efficiency and selectivity, minimizing the acidic waste associated with mixed-acid procedures. researchgate.netrsc.orgnih.gov A patented process describes the continuous conversion of alkyl nitrites to alkyl nitrates by reaction with gaseous dinitrogen pentoxide. google.com N₂O₅ is also the key reagent in the nitrodesilylation route to nitrate esters. lsbu.ac.uk
| Reagent System | Typical Conditions | Advantages | Reported Substrate Scope |
|---|---|---|---|
| N,6-Dinitrosaccharin / Mg(OTf)₂ | MeCN, 25-55 °C researchgate.net | Mild, catalytic, high functional group tolerance (alkenes, alkynes), recoverable saccharin (B28170) by-product. researchgate.netnih.govresearchgate.net | Broad, including primary, secondary, and tertiary alcohols. researchgate.net |
| tert-Butyl Nitrite (TBN) | Solventless or with solvent, often with catalyst. wiley.comdtic.mil | Commercially available, mild conditions, forms benign by-products. wiley.comdtic.mil | Alcohols, phenols, anilides. wiley.comdtic.mil |
| Dinitrogen Pentoxide (N₂O₅) | Inert solvent (e.g., CH₂Cl₂) or liquefied gas (e.g., CO₂), room temperature. researchgate.netnih.gov | Powerful, clean (reduces acidic waste), applicable to various systems (batch, flow, nitrodesilylation). lsbu.ac.ukrsc.org | Alcohols, polyols, epoxides, silyl (B83357) ethers. lsbu.ac.ukresearchgate.net |
Nitrodesilylation as a Synthetic Route to Nitrate Esters
Nitrodesilylation presents a novel and clean synthetic strategy for preparing nitrate esters from the corresponding trialkylsilyl ethers. lsbu.ac.uklsbu.ac.uk This method utilizes dinitrogen pentoxide (N₂O₅) in an inert solvent as the nitrating agent. researchgate.net The core of the reaction is the cleavage of a heteroatom-silicon bond—in this case, an O-Si bond—by N₂O₅ to yield the desired nitrate ester. lsbu.ac.uklsbu.ac.uk
A significant advantage of this route is that it avoids the liberation of strong acids, which are characteristic by-products in the conventional nitration of alcohols. lsbu.ac.ukresearchgate.net The reaction proceeds cleanly and generally provides good yields of the nitrate ester product. lsbu.ac.uk The process involves first converting the alcohol, such as pent-3-en-1-ol, to its corresponding silyl ether (e.g., trimethylsilyl (B98337) ether). This intermediate is then treated with a solution of N₂O₅ in a solvent like dichloromethane. The reaction is typically rapid, even at low temperatures. The workup is often simplified compared to traditional methods, contributing to its characterization as a "clean nitration" technology with reduced environmental impact. lsbu.ac.uklsbu.ac.uk This methodology has been successfully applied to a range of silyl ethers to produce various nitrate esters, including those with potential applications as energetic plasticizers. lsbu.ac.uk
Considerations for Regioselectivity and Chemoselectivity in Nitration of Pent-3-en-1-ol
The synthesis of pent-3-en-1-yl nitrate from its parent alcohol presents a significant challenge in selectivity. The molecule contains two reactive sites: the primary hydroxyl group and the internal carbon-carbon double bond. An ideal nitrating agent must exhibit high chemoselectivity, reacting exclusively with the alcohol functionality while leaving the alkene untouched. wiley.com
Chemoselectivity: The choice of nitrating reagent is critical. Strong, electrophilic nitrating agents, such as those derived from nitronium ion (NO₂⁺) sources like mixed acids or nitronium tetrafluoroborate, can readily react with the electron-rich double bond. wiley.combeilstein-journals.org This can lead to a complex mixture of products, including dinitrates, nitro alcohols, and other rearranged or oxidized species, making the isolation of the desired pent-3-en-1-yl nitrate difficult and inefficient. beilstein-journals.org
Regioselectivity: While the primary concern is chemoselectivity between the alcohol and alkene, regioselectivity becomes an issue if the alkene does react. Electrophilic attack on the unsymmetrical double bond of pent-3-en-1-ol could theoretically lead to two different regioisomers.
Modern synthetic methods offer solutions to this selectivity problem. The use of N,6-dinitrosaccharin with a magnesium triflate catalyst is reported to have an "unprecedentedly large functional group tolerance," specifically mentioning its inertness toward alkenes. researchgate.netwiley.comwiley.com This makes it a highly promising system for the selective O-nitration of unsaturated alcohols like pent-3-en-1-ol. Similarly, methods employing dinitrogen pentoxide under controlled, non-acidic conditions, particularly the nitrodesilylation route, can favor the formation of the nitrate ester over addition to the double bond. lsbu.ac.uk In contrast, reagents like tert-butyl nitrite have been shown to participate in the oxidative nitration of alkenes, which could compromise the chemoselectivity required for this specific transformation. scite.ai Therefore, achieving a successful synthesis hinges on selecting a modern, mild nitrating system designed to tolerate sensitive functional groups.
Isolation and Purification Protocols for Alkenyl Nitrates
The isolation and purification of alkenyl nitrates like pent-3-en-1-yl nitrate require specific protocols to separate the target compound from unreacted starting materials, reagents, and potential by-products arising from reactions with the double bond.
A general procedure following the reaction involves an initial workup to remove the bulk of the nitrating agent and acidic residues. This typically includes quenching the reaction mixture, followed by washing with water and a mild base solution such as aqueous sodium bicarbonate. tandfonline.com The organic product is then extracted into a low-polarity solvent like pentane (B18724) or dichloromethane. tandfonline.com The organic extract is subsequently washed with water and brine, then dried over an anhydrous salt such as sodium sulfate.
For purification, flash column chromatography is a commonly employed technique. tandfonline.com Silica (B1680970) gel is the standard stationary phase. A gradient of solvents, often starting with a non-polar solvent like hexane (B92381) or isohexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to elute the compounds. acs.org
Given the presence of a double bond, specialized chromatographic techniques can be highly effective. Argentation chromatography , which uses silica gel impregnated with silver nitrate, is a powerful method for separating compounds based on the number, geometry, and position of their double bonds. bibliotekanauki.pl The silver ions form a reversible complex with the π-electrons of the alkene, retarding its movement down the column and allowing for a fine separation from saturated analogues or isomers. This technique could be particularly useful for purifying pent-3-en-1-yl nitrate from any saturated by-products. Non-ionic adsorption resins have also been used for the purification of complex natural products containing alkenyl groups, sometimes involving an argentiferous (silver-containing) solvent system. google.com
Mechanistic Investigations of Nitration of Unsaturated Alcohols
Electrophilic Nitration Pathways
Electrophilic nitration is a primary pathway for the reaction of unsaturated alcohols with nitric acid, particularly in the presence of a strong acid catalyst like sulfuric acid. This pathway involves the generation of a potent electrophile that can react with both the alcohol and the alkene functionalities.
The key electrophile in many nitration reactions is the nitronium ion (NO₂⁺). masterorganicchemistry.com It is typically generated in situ from the reaction of concentrated nitric acid with a stronger acid, most commonly sulfuric acid. masterorganicchemistry.comyoutube.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive, linear nitronium ion. masterorganicchemistry.comyoutube.com
Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is a powerful electrophile due to the positive charge on the nitrogen atom. khanacademy.org It can be attacked by nucleophiles such as the lone pair of electrons on the oxygen atom of an alcohol or the π-electrons of an alkene. masterorganicchemistry.comkhanacademy.orgornl.gov
Reaction with the Alcohol Group: The oxygen atom of the hydroxyl group in an unsaturated alcohol like pent-3-en-1-ol acts as a nucleophile, attacking the electrophilic nitrogen of the nitronium ion. khanacademy.org This is followed by deprotonation of the resulting oxonium ion by a weak base (like water or the bisulfate ion) to yield a nitrate (B79036) ester (RONO₂). masterorganicchemistry.comkhanacademy.org The reaction of NO₂⁺ with terminal alcohols is a known source of stable organic nitrate compounds. ornl.gov
Reaction with the Alkene Group: The electron-rich double bond of the unsaturated alcohol can also act as a nucleophile, attacking the nitronium ion. This electrophilic addition breaks the π-bond and leads to the formation of a carbocation intermediate and a new carbon-nitrogen bond. masterorganicchemistry.com
When considering the electrophilic nitration of the double bond in an unsaturated alcohol, the mechanism can be debated as either concerted or stepwise.
A concerted reaction occurs in a single step, where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. quora.com
A stepwise reaction involves two or more distinct steps and the formation of one or more reactive intermediates. quora.com
The electrophilic addition of the nitronium ion to an alkene is generally accepted to proceed through a stepwise mechanism . masterorganicchemistry.comresearchgate.net
Stepwise Mechanism for Alkene Nitration:
Electrophilic Attack: The π-electrons of the carbon-carbon double bond attack the nitronium ion (NO₂⁺). This is the rate-determining step and results in the formation of a carbocation intermediate. masterorganicchemistry.com The positive charge will reside on the more substituted carbon atom, following Markovnikov's rule, to form the more stable carbocation.
Nucleophilic Capture: The carbocation intermediate is highly reactive and is quickly captured by a nucleophile present in the reaction mixture. This nucleophile could be water, the conjugate base of the acid catalyst (HSO₄⁻), or the oxygen atom of the alcohol group from another molecule. This second step is typically fast. masterorganicchemistry.com
The evidence for a stepwise mechanism over a concerted one includes the observation of rearrangements, which are characteristic of carbocation intermediates. A concerted mechanism would not involve a discrete carbocation and thus would not typically allow for such rearrangements. curvedarrowpress.com
Comparison of Concerted vs. Stepwise Mechanisms for Alkene Nitration| Feature | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | One | Two or more |
| Intermediates | None (only a transition state) | Yes (e.g., carbocation) |
| Potential for Rearrangement | ✗ No | ✓ Yes |
| Stereochemistry | Typically stereospecific (e.g., syn-addition) | Mixture of syn- and anti-addition possible |
| Evidence in Alkene Nitration | Not generally supported | Supported by observation of rearrangements and product distributions |
Radical Nitration Mechanisms
In addition to electrophilic pathways, the nitration of unsaturated compounds can also proceed through free-radical mechanisms, especially under different reaction conditions (e.g., in the gas phase or with different nitrating agents). researchgate.netacs.org
Nitrogen dioxide (•NO₂) is a stable radical that can participate in nitration reactions. Radical nitration can be initiated by the homolytic cleavage of a bond to form radicals. In the context of unsaturated systems, •NO₂ can add to the double bond.
The reaction of unsaturated fatty acids with reactive nitrogen species can lead to nitrated products through radical pathways. nih.gov For instance, a lipid radical (L•), formed by hydrogen abstraction, can react with •NO₂ to form a nitro-lipid (L-NO₂). Alternatively, a lipid peroxyl radical (LOO•) can react with nitric oxide (•NO) to form an intermediate that can dissociate into an alkoxy radical (LO•) and •NO₂, which can then recombine to form a nitrate ester (L-ONO₂). nih.gov
Oxidative nitration involves the simultaneous oxidation and nitration of a substrate. Reactive nitrogen species, which are often potent oxidants, are key players in these mechanisms. nih.govacs.org Peroxynitrite (ONOO⁻), for example, can induce the nitration of unsaturated fatty acids through several pathways. researchgate.net One proposed mechanism involves the homolysis of its conjugate acid, peroxynitrous acid (ONOOH), into a hydroxyl radical (•OH) and a nitrogen dioxide radical (•NO₂). researchgate.net
•OH + R-CH=CH-R' → R-CH(OH)-ĊH-R' (hydroxyl radical addition) R-CH(OH)-ĊH-R' + •NO₂ → R-CH(OH)-CH(NO₂)-R' (radical recombination)
This process leads to the formation of nitro-hydroxy products. The competition between oxidation and nitration depends on the local concentrations of various reactive species like oxygen and other radical scavengers. researchgate.net
Intramolecular Rearrangements and Side Reactions
The nitration of multifunctional molecules like unsaturated alcohols is often complicated by intramolecular reactions and side reactions. The formation of highly reactive intermediates, particularly carbocations in electrophilic pathways, can trigger molecular rearrangements.
One common type of rearrangement is the Wagner-Meerwein shift. If the initial carbocation formed from the electrophilic attack on the double bond can rearrange to a more stable carbocation (e.g., from a secondary to a tertiary carbocation) via a hydride or alkyl shift, this pathway will be favored. learncbse.in Such rearrangements have been observed in the nitration of certain α,β-unsaturated esters, where the migration of alkyl groups indicates the presence of destabilized carbocation intermediates. rsc.org
Intramolecular reactions can also occur where the hydroxyl group itself acts as an internal nucleophile. For example, after the initial attack of NO₂⁺ on the double bond, the resulting carbocation could potentially be trapped by the molecule's own hydroxyl group, leading to the formation of a cyclic ether. The probability of such intramolecular cyclizations depends on the chain length between the double bond and the hydroxyl group, which determines the stability of the resulting ring (5- and 6-membered rings are generally favored). masterorganicchemistry.com
Side reactions can also include polymerization of the alkene under the strong acidic conditions or oxidation of the alcohol to an aldehyde or carboxylic acid. The specific conditions, including temperature, acid concentration, and reaction time, play a critical role in determining the distribution of products.
Stereochemical Outcomes and Diastereoselectivity
The nitration of unsaturated alcohols such as pent-3-en-1-ol presents a complex stereochemical challenge due to the presence of two reactive functionalities: the hydroxyl group and the carbon-carbon double bond. The reaction with nitric acid can potentially lead to the formation of a variety of stereoisomers, and the diastereoselectivity is governed by the interplay of different reaction mechanisms. While specific experimental data on the nitration of pent-3-en-1-ol is not extensively documented in publicly available literature, the stereochemical outcomes can be predicted based on established principles of electrophilic additions to alkenes and the influence of neighboring functional groups.
The reaction of nitric acid with an unsaturated alcohol like pent-3-en-1-ol can proceed through two primary pathways that influence the stereochemistry of the final products. One pathway involves the electrophilic addition of the nitronium ion (NO₂⁺) or a related electrophilic nitrogen species to the double bond. The other involves the formation of a nitrate ester at the hydroxyl group. These reactions can occur separately or in concert, leading to a mixture of products.
In the context of electrophilic addition to the alkene, the hydroxyl group in pent-3-en-1-ol can exert a directing effect on the incoming electrophile. This is a known phenomenon in reactions of allylic alcohols, where hydrogen bonding between the hydroxyl group and the electrophile can favor attack from a specific face of the double bond. This facial selectivity would lead to the formation of diastereomeric intermediates. For instance, the formation of a syn- or anti-adduct with respect to the hydroxyl group would establish a specific relative stereochemistry at the newly formed stereocenters.
Considering the (E)- and (Z)-isomers of pent-3-en-1-ol, the nitration can be expected to produce a range of diastereomeric products. For example, the electrophilic addition of a nitro group and a hydroxyl group (from the nitrate counter-ion followed by hydrolysis, or from water in the reaction mixture) across the double bond would generate new stereocenters at C3 and C4. The relative configuration of these centers will define the diastereomeric relationship of the products.
The table below illustrates the potential diastereomeric products arising from the nitration of (E)-pent-3-en-1-ol, assuming the reaction introduces a nitro group and a hydroxyl group across the double bond. The descriptors syn and anti refer to the relative stereochemistry of the newly introduced substituents at C3 and C4, and their relationship to the pre-existing hydroxymethyl group at C2.
| Starting Material | Product Stereochemistry | Diastereomer |
| (E)-pent-3-en-1-ol | (syn-addition) | (3R,4S)-4-nitropentane-1,3-diol & (3S,4R)-4-nitropentane-1,3-diol (enantiomeric pair) |
| (E)-pent-3-en-1-ol | (anti-addition) | (3R,4R)-4-nitropentane-1,3-diol & (3S,4S)-4-nitropentane-1,3-diol (enantiomeric pair) |
This table presents a theoretical framework for the possible stereochemical outcomes. The actual product distribution would depend on the specific reaction conditions and the directing influence of the allylic hydroxyl group.
Furthermore, if the initial reaction is the formation of a nitrate ester at the C1 hydroxyl group, this new functional group could also influence the subsequent electrophilic addition to the double bond, potentially altering the diastereoselectivity compared to the free alcohol. The steric bulk and electronic nature of the nitrate ester group could modify the preferred trajectory of the electrophilic attack on the double bond.
Spectroscopic Characterization of Pent 3 En 1 Yl Nitrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical method that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, a definitive structural assignment of pent-3-en-1-yl nitrate (B79036) can be achieved.
The proton NMR (¹H NMR) spectrum of pent-3-en-1-yl nitrate is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The protons on the carbon bearing the nitrate ester group (H-1) are expected to be significantly deshielded due to the strong electron-withdrawing nature of the O-NO₂ group. Based on data for similar alkyl nitrates, these protons typically appear in the range of δ 4.4-4.5 ppm. rsc.org The protons adjacent to the double bond (H-2) would also experience some deshielding, though less pronounced.
The alkenyl protons (H-3 and H-4) will resonate in the characteristic downfield region for vinylic protons, typically between δ 5.0 and 6.0 ppm. The coupling constants between these protons can help determine the stereochemistry of the double bond (i.e., cis or trans). Finally, the terminal methyl protons (H-5) would appear in the upfield region, characteristic of alkyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for Pent-3-en-1-yl Nitrate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (-CH₂-ONO₂) | 4.45 | Triplet (t) |
| H-2 (-CH₂-CH=) | 2.40 | Quartet (q) |
| H-3 (=CH-CH₂) | 5.60 | Multiplet (m) |
| H-4 (=CH-CH₃) | 5.50 | Multiplet (m) |
| H-5 (-CH₃) | 1.70 | Doublet (d) |
The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom in pent-3-en-1-yl nitrate will give rise to a distinct signal. The carbon atom attached to the nitrate ester group (C-1) is expected to be the most downfield of the sp³ hybridized carbons, with a chemical shift around δ 73-75 ppm, as seen in analogous alkyl nitrates. rsc.org The carbons of the double bond (C-3 and C-4) will appear in the typical range for alkenyl carbons, generally between δ 120 and 140 ppm. The chemical shifts of the other saturated carbons (C-2 and C-5) will be in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for Pent-3-en-1-yl Nitrate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂-ONO₂) | 74.0 |
| C-2 (-CH₂-CH=) | 35.0 |
| C-3 (=CH-CH₂) | 125.0 |
| C-4 (=CH-CH₃) | 130.0 |
| C-5 (-CH₃) | 18.0 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For pent-3-en-1-yl nitrate, COSY would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-2 to C-2, etc.).
Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure of pent-3-en-1-yl nitrate.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Nitrate esters exhibit strong and characteristic absorption bands in the IR spectrum. The most prominent of these are the asymmetric and symmetric stretching vibrations of the NO₂ group. researchgate.net The asymmetric stretch (νas(NO₂)) typically appears as a strong band in the region of 1620-1660 cm⁻¹. The symmetric stretch (νs(NO₂)) is also a strong band, found in the 1270-1290 cm⁻¹ region. researchgate.net The presence of these two intense absorptions provides clear evidence for the nitrate ester functionality.
The carbon-carbon double bond (C=C) in pent-3-en-1-yl nitrate also gives rise to characteristic IR absorption bands. The C=C stretching vibration is typically observed in the region of 1640-1680 cm⁻¹. This band can sometimes be weak, but its presence is indicative of the alkene group. Additionally, the C-H stretching vibrations of the alkenyl protons (=C-H) appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the double bond and are found in the 650-1000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for Pent-3-en-1-yl Nitrate
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Nitrate Ester (O-NO₂) | Asymmetric Stretch | 1640 | Strong |
| Nitrate Ester (O-NO₂) | Symmetric Stretch | 1280 | Strong |
| Alkene (C=C) | Stretch | 1670 | Medium-Weak |
| Alkenyl C-H | Stretch | 3020 | Medium |
| Alkyl C-H | Stretch | 2850-2960 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.govchemsrc.combeilstein-journals.orgacs.org
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of alkyl nitrates through fragmentation analysis. For compounds like pent-3-en-1-yl nitrate, different ionization techniques can be employed, each providing unique information.
Conventional electron impact (EI) ionization is often considered a "hard" ionization method and can lead to extensive fragmentation of unstable molecules like alkyl nitrates. oup.com This can make it difficult to observe the molecular ion peak, which is essential for determining molecular weight. oup.com Softer ionization techniques, such as Chemical Ionization (CI), are generally more suitable. oup.com CI uses a reagent gas to produce quasi-molecular ions, such as [M+H]⁺ (protonated molecule) or [M-H]⁻, which are more stable and have a higher abundance in the mass spectrum, thus confirming the molecular weight. oup.com Photoionization Mass Spectrometry (PIMS) is another alternative that tends to produce simpler fragmentation patterns compared to EI, aiding in structural interpretation. acs.org
The fragmentation of alkyl nitrates under mass spectrometry yields characteristic ions. In EI mass spectra of alkyl nitrates, common fragments arise from the carbon chain, but more significantly, ions such as NO⁺ (m/z = 30) and those related to the nitrate group are observed. oup.com For multifunctional nitrates, tandem mass spectrometry (MS/MS) analysis often reveals neutral losses of molecules like NO₂, HNO₃, and HOONO₂ from the parent ion. copernicus.org
Table 1: Potential Mass Spectrometry Data for Pent-3-en-1-yl Nitrate
This table is illustrative and based on typical data for analogous alkyl nitrates.
| Technique | Ion Type | Potential m/z | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | 134.0655 | Protonated molecular ion |
| HRMS (ESI+) | [M+Na]⁺ | 156.0475 | Sodium adduct |
| CI-MS | [M+H]⁺ | 134 | Quasi-molecular ion |
| EI-MS | [M-NO₂]⁺ | 87 | Loss of a nitro group |
| EI-MS | [C₅H₉]⁺ | 69 | Alkyl fragment (pentenyl radical cation) |
| EI-MS | [NO₂]⁺ | 46 | Nitro group cation |
| EI-MS | [NO]⁺ | 30 | Nitric oxide cation |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of pent-3-en-1-yl nitrate by providing a highly accurate mass measurement of its molecular ion. The molecular formula of pent-3-en-1-yl nitrate is C₅H₉NO₃, which corresponds to an exact mass of 133.05824 daltons. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision (typically to within 5 ppm). copernicus.org
This level of accuracy allows for the confident determination of the elemental composition of the ion, distinguishing it from other potential compounds that might have the same nominal mass. For instance, a high-resolution proton-transfer-reaction time-of-flight mass spectrometer (PTR-TOF-MS) can be calibrated to accurately assign peaks in the mass spectra of organic nitrates. copernicus.org This capability is crucial when analyzing complex environmental or biological samples where numerous compounds may be present.
Ion Mobility Mass Spectrometry (IMS-MS) for Isomeric Differentiation.copernicus.orgwikipedia.org
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. wikipedia.orgnih.gov This makes it particularly valuable for differentiating between isomers, which have the same molecular formula and exact mass but different structural arrangements. nih.govcopernicus.orgresearchgate.net
Pent-3-en-1-yl nitrate has several isomers, including positional isomers (e.g., pent-4-en-1-yl nitrate, 1-pentyl nitrate) and stereoisomers (E/Z isomers at the double bond). These isomers, while indistinguishable by mass spectrometry alone, will exhibit different drift times through an ion mobility cell due to their unique three-dimensional structures (collision cross-sections). copernicus.org IMS-MS can therefore separate these isomeric species before they enter the mass spectrometer, allowing for their individual characterization. copernicus.org This two-dimensional separation provides a high degree of confidence in compound identification within complex mixtures, such as atmospheric aerosols where various alkyl nitrates are present. copernicus.orgcopernicus.org Furthermore, coupling IMS-MS with techniques like collision-induced dissociation (CID) can provide further structural information by fragmenting the mobility-separated parent ions. copernicus.org
Chromatographic Techniques for Purity Assessment and Mixture Analysis.nih.gov
Chromatographic methods are essential for separating pent-3-en-1-yl nitrate from reaction precursors, byproducts, or other components in a complex matrix, as well as for assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Alkyl nitrates can be analyzed by GC, often using an electron capture detector (ECD), which is highly sensitive to electrophilic compounds like nitrates. oup.com However, the thermal instability of some nitrates can be a challenge, potentially causing degradation in the hot injector or column.
GC coupled with mass spectrometry (GC-MS) provides definitive identification of the separated compounds. nih.govjmchemsci.com For alkyl nitrates, which can fragment easily under standard EI conditions, using a softer ionization technique like chemical ionization (CI) in the mass spectrometer is often preferred to preserve the molecular ion. oup.com A GC-MS method was developed to detect semivolatile organic nitrates (SVONs) in atmospheric samples, successfully identifying 1-pentyl nitrate based on characteristic fragment ions. researchgate.net A similar approach would be applicable to pent-3-en-1-yl nitrate. Derivatization techniques, such as converting the nitrate to a more stable derivative using reagents like pentafluorobenzyl bromide (PFB-Br), can also be employed to improve GC analysis. nih.govmdpi.comnih.gov
Table 2: Illustrative GC-MS Parameters for Alkyl Nitrate Analysis
Based on published methods for similar compounds. nih.govresearchgate.net
| Parameter | Condition |
| Column | HP-5MS (or similar non-polar column) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial 40-60°C, ramp to 250-300°C |
| MS Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS)ethz.ch
Liquid chromatography-mass spectrometry (LC-MS) is an alternative and often preferred method for analyzing less volatile or thermally labile compounds. For nitrate esters, LC-MS is frequently performed using atmospheric pressure ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in the negative ion mode. nih.gov
The analysis of nitrate esters by LC-MS can be enhanced by using post-column additives. nih.gov For example, in ESI, additives such as ammonium (B1175870) chloride or sodium nitrite (B80452) can promote the formation of specific adduct ions (e.g., [M+Cl]⁻ or [M+NO₂]⁻), which are stable and can be detected with high sensitivity and specificity. nih.gov In APCI, the use of chlorinated solvents as additives can also lead to the formation of chloride adducts. nih.gov These methods provide a robust platform for the identification and quantification of nitrate esters in various samples. nih.gov
Computational Chemistry and Theoretical Studies on Pent 3 En 1 Yl Nitrate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of organic molecules, offering a balance between accuracy and computational cost. acs.org For alkyl nitrates, DFT methods like B3LYP and PBE1PBE, often paired with basis sets such as 6-311+g** and 6-311g**, have been successfully employed to calculate fundamental properties. worldscientific.com These calculations are crucial for understanding the electronic structure and energetic landscape of molecules like pent-3-en-1-yl nitrate (B79036).
Mechanistic Studies of Nitration Reactions
The formation of pent-3-en-1-yl nitrate from its precursor, pent-3-en-1-ol, involves a nitration reaction. The mechanism of such reactions, particularly the O-nitration of alcohols and the nitration of alkenes, has been a subject of theoretical investigation. researchgate.netresearchgate.net
The nitration of an alcohol function, as in pent-3-en-1-ol, can be catalyzed by acids. The reaction with nitric acid is initiated by the acid-catalyzed decomposition of HNO₃ to form the nitronium ion (NO₂⁺) or a related active nitrating species like AcONO₂ in the presence of acetic anhydride (B1165640). ethz.chwuxibiology.com The alcohol's oxygen atom then acts as a nucleophile, attacking the electrophilic nitrogen of the nitrating agent. youtube.com
For unsaturated alcohols like pent-3-en-1-ol, the presence of the C=C double bond introduces the possibility of competing reaction pathways, such as addition to the double bond. acs.org Theoretical studies on the nitration of alkenes suggest that the reaction can proceed through the formation of a nitroalkyl radical intermediate, which can then be oxidized to the corresponding nitrate. nih.gov DFT calculations help in elucidating the preferred reaction pathway by comparing the activation barriers of the different possible mechanisms. In some cases, a two-step mechanism is proposed for nitration reactions. researchgate.net
Recent studies have explored novel catalytic methods for the O-nitration of alcohols, for instance, using N,6-dinitrosaccharin and a magnesium triflate catalyst. DFT mechanistic studies of such reactions reveal a dual role for the catalyst in activating both the alcohol and the nitrating agent, and they can unveil previously elusive intermediates like a nitrooxonium ion. researchgate.net
Investigation of Transition States and Activation Energies
A key aspect of mechanistic studies is the characterization of transition states and the calculation of their corresponding activation energies (Ea). pdx.edu The transition state represents the highest energy point along the reaction coordinate, and its stability determines the reaction rate. pdx.edu
For the nitration of an aromatic system, which shares some mechanistic principles with alkene nitration, the formation of a pre-reaction complex followed by the formation of a σ-complex (Wheland intermediate) via a transition state (TS1) is a common feature. nih.gov The energy of this transition state is the primary determinant of the reaction rate. For some reactions, the formation of the initial reaction complex can be the rate-determining step. nih.gov
In the case of pent-3-en-1-yl nitrate formation from pent-3-en-1-ol, computational methods can be used to locate the transition state structures for both the O-nitration and any potential side reactions involving the double bond. By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, the regioselectivity and chemoselectivity of the nitration can be predicted. For instance, studies on the permanganate (B83412) oxidation of alkenes have used DFT to locate transition state structures and calculate activation energies, finding that the formation of an intermediate complex can be crucial. nih.gov Similarly, for the nitration of substituted aromatic compounds, the positional selectivity is well-predicted by the free energy of the rate-determining transition state. nih.gov
The activation energy for the hydrogenation of alkenes, another reaction involving a double bond, is known to be high in the absence of a catalyst, which lowers the activation barrier. msu.edu A similar principle applies to nitration, where the catalyst and solvent system can significantly influence the activation energy.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. conicet.gov.arrsc.org
For organic molecules, including those with complex functionalities, DFT-GIAO calculations can provide ¹³C and ¹H NMR chemical shifts with a reasonable degree of accuracy. acs.orgnih.gov The choice of the density functional and basis set can impact the accuracy of the prediction. For instance, the B3LYP functional with the cc-pVDZ basis set has been found to provide accurate results at a low computational cost for ¹³C NMR chemical shifts. acs.org More advanced methods and larger basis sets can further improve accuracy but come at a higher computational expense. researcher.life
For pent-3-en-1-yl nitrate, GIAO calculations would involve first optimizing the molecular geometry and then calculating the NMR shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectrum can then be compared with experimental data to confirm the structure. This approach is particularly valuable for distinguishing between isomers or for assigning signals in complex spectra. libretexts.orgnmrdb.org
Table 1: Representative Theoretical Methods for NMR Chemical Shift Prediction
| Method | Functional | Basis Set | Key Feature |
| GIAO-DFT | B3LYP | 6-311++G** | A common and reliable method for predicting NMR chemical shifts of organic molecules. nih.gov |
| GIAO-DFT | mPW1PW91 | 6-31G(d) | A computationally less expensive method that still provides good accuracy, especially when combined with a multi-standard approach. conicet.gov.ar |
| Machine Learning | - | - | Newer methods that use algorithms trained on large datasets of experimental and calculated shifts to provide very fast and accurate predictions. nih.gov |
Conformational Analysis and Molecular Modeling
Conformational analysis typically involves systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer using computational methods. For flexible molecules like n-propyl nitrate, several stable conformers (e.g., anti-gauche, anti-anti) have been identified through a combination of microwave spectroscopy and theoretical calculations. researchgate.net Similar approaches can be applied to pent-3-en-1-yl nitrate to identify its low-energy conformers.
The presence of the double bond in the pent-3-enyl chain introduces additional rigidity around the C3-C4 bond, leading to cis (Z) and trans (E) isomers, each with its own set of conformers arising from rotation around the C1-C2, C2-C3, and C1-O bonds. Molecular modeling can visualize these conformers and their relative steric hindrance. For long-chain alkyl nitrates, conformational analysis has shown that gauche conformations can become favorable without significant steric strain. grafiati.com
Theoretical Insights into Reactivity and Stability
Theoretical calculations provide fundamental insights into the reactivity and stability of pent-3-en-1-yl nitrate. Key parameters that can be computed include bond dissociation energies (BDEs) and heats of formation (HOFs). worldscientific.com
The stability of alkyl nitrates is often discussed in terms of the N-O bond strength. DFT calculations have been used to determine the N-O BDEs for a range of alkyl nitrates. worldscientific.com These calculations can reveal how the structure of the alkyl group influences the stability of the nitrate functionality. For instance, the presence of the double bond in pent-3-en-1-yl nitrate might affect the electron distribution and, consequently, the strength of the O-NO₂ bond.
The thermal stability of alkyl nitrates has also been investigated using a combination of experimental techniques and DFT calculations. mdpi.comnih.gov These studies have shown that the thermal stability of some series of alkyl nitrates decreases as the length of the alkyl chain increases. mdpi.comnih.gov
Furthermore, the reactivity of the C=C double bond in pent-3-en-1-yl nitrate towards electrophilic attack or radical addition can be assessed theoretically. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide qualitative information about the molecule's nucleophilic and electrophilic character. The presence of the electron-withdrawing nitrate group can influence the reactivity of the nearby double bond. Computational studies on the hydrolysis of organonitrates have shown that tertiary nitrates are generally less stable and more prone to hydrolysis than primary or secondary ones. d-nb.infocopernicus.org
Environmental Chemistry and Atmospheric Fate of Alkenyl Nitrates
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation of Nitric acid;pent-3-en-1-ol involves chemical reactions that occur without the intervention of microorganisms. These processes, primarily hydrolysis and photochemical decomposition, are significant in determining the compound's environmental lifetime.
Hydrolytic Stability of Nitrate (B79036) Esters
The hydrolysis of organic nitrates, including alkenyl nitrates like this compound, is a critical degradation pathway, particularly in aqueous environments and atmospheric aerosols. The stability of the nitrate ester bond to hydrolysis is highly dependent on the molecular structure of the compound.
This compound is a primary allylic nitrate. The presence of the double bond in the allylic position significantly influences its reactivity. Allylic and tertiary organic nitrates are known to undergo hydrolysis much more rapidly than their primary and secondary alkyl nitrate counterparts. nih.govresearchgate.net This increased reactivity is attributed to the resonance stabilization of the resulting carbocation intermediate formed during the hydrolysis reaction. nih.gov For primary allylic nitrates, the hydrolysis can proceed through a combination of SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. acs.org
The rate of hydrolysis is also strongly influenced by pH, with faster degradation typically observed under more acidic conditions. researchgate.net Studies on monoterpene-derived organic nitrates have shown that the hydrolysis lifetimes for allylic primary and tertiary nitrates can range from minutes to hours, whereas secondary nitrates are more stable at neutral pH. nih.govacs.org For instance, the hydrolysis lifetime for a C5 primary allylic hydroxynitrate was reported to be as short as 3 minutes under neutral conditions. nih.gov
Table 1: Factors Influencing the Hydrolytic Stability of Organic Nitrates
| Factor | Effect on Hydrolysis Rate | Mechanism |
|---|---|---|
| Molecular Structure | Tertiary & Allylic > Secondary > Primary | Stability of the carbocation intermediate. Resonance stabilization in allylic systems enhances reactivity. nih.gov |
| pH | Increases with decreasing pH (more acidic) | Acid-catalyzed SN1 mechanism is promoted. researchgate.netacs.org |
| Functional Groups | Electron-withdrawing groups can increase the rate. | These groups can influence the stability of intermediates and transition states. dtic.mil |
| Carbon Skeleton | The overall structure of the molecule affects steric hindrance and electronic effects. | Influences the accessibility of the reaction center and the stability of intermediates. acs.org |
Photochemical Decomposition in the Atmosphere
In the atmosphere, the primary sinks for alkenyl nitrates are photochemical reactions, including direct photolysis and oxidation initiated by hydroxyl (OH) radicals. copernicus.org These processes are crucial in determining the atmospheric lifetime of this compound and its role in tropospheric chemistry.
Photolysis: Organic nitrates can absorb ultraviolet radiation, leading to the cleavage of the O-NO2 bond and the formation of an alkoxy radical and nitrogen dioxide (NO2), or the cleavage of the R-O bond. This process can act as a source of NOx (NO + NO2) in the atmosphere, influencing ozone formation. noaa.gov The photolysis rates of organic nitrates are significantly lower in the aqueous phase compared to the gas phase, which can prolong their atmospheric lifetimes if they partition into clouds, fog, or wet aerosols. copernicus.orgproquest.comcopernicus.org
OH Radical Oxidation: The reaction with OH radicals is a major daytime degradation pathway for many volatile organic compounds, including alkenyl nitrates. acs.org For alkenes, the reaction with OH radicals primarily proceeds via OH addition to the double bond, forming a hydroxyalkyl radical. researchgate.net This radical then reacts with oxygen to form a peroxy radical (RO2•), which in the presence of nitric oxide (NO), can form a hydroxy nitrate. copernicus.org Hydrogen abstraction from the alkyl chain can also occur but is generally a minor pathway for alkenes. researchgate.net The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound.
Table 2: Atmospheric Degradation Pathways for Alkenyl Nitrates
| Pathway | Description | Significance |
|---|---|---|
| Gas-Phase Photolysis | Breakdown of the molecule by absorption of UV radiation. | A significant sink, especially for compounds with chromophores like carbonyl groups. proquest.com Releases NOx back into the atmosphere. |
| Aqueous-Phase Photolysis | Photolysis occurring in cloud droplets or aerosols. | Rates are much lower than in the gas phase, potentially increasing the compound's atmospheric lifetime. copernicus.orgcopernicus.org |
| OH Radical Oxidation | Reaction with hydroxyl radicals, primarily through addition to the double bond. | A dominant daytime degradation pathway in the troposphere. copernicus.orgacs.org |
Biotic Transformation and Biodegradation by Microorganisms
Organic nitrates are considered xenobiotic compounds, as they are not known to occur naturally. microbiologyresearch.org Consequently, their introduction into the environment presents a unique challenge to microbial communities. microbiologyresearch.org Nevertheless, various microorganisms have demonstrated the ability to transform and degrade these compounds.
Microbial Cleavage of Nitrate Esters
The initial and critical step in the biodegradation of organic nitrates is the cleavage of the nitrate ester bond (C-O-NO2). This process, often referred to as denitration, releases the nitrate or nitrite (B80452) group from the organic backbone. Microbial degradation typically proceeds through a sequential denitration pathway, where the nitrate groups are progressively removed. nih.govnih.gov This enzymatic cleavage transforms the xenobiotic nitrate ester into a more readily metabolizable alcohol, which can then be used by microorganisms as a carbon and energy source. nih.gov
Enzymatic Pathways Involved in Denitration
The enzymatic systems responsible for the cleavage of nitrate esters are diverse and play a central role in the detoxification and metabolism of these compounds. The key enzymes involved belong to broad classes of reductases and transferases.
Nitrate Reductases: These enzymes are fundamental to the process of denitrification, the microbial reduction of nitrate and nitrite to gaseous nitrogen compounds. nih.govnasa.gov In the context of organic nitrate degradation, reductases can catalyze the removal of the nitro group.
Other Reductive Enzymes: Enzymes such as NAD(P)H nitroreductases have been shown to be involved in the degradation of nitroaromatic compounds and nitrate esters like pentaerythritol tetranitrate (PETN). semanticscholar.org
Glutathione S-Transferases (GSTs): In mammalian systems, and potentially in microorganisms, GSTs are known to be involved in the metabolism of some organic nitrates.
Table 3: Key Enzymes in Microbial Denitrification
| Enzyme | Reaction Catalyzed | Cellular Location (in bacteria) |
|---|---|---|
| Nitrate Reductase (Nar, Nap) | NO3- → NO2- | Membrane-bound or Periplasmic nih.gov |
| Nitrite Reductase (NirK, NirS) | NO2- → NO | Periplasmic nih.gov |
| Nitric Oxide Reductase (Nor) | NO → N2O | Membrane-bound nih.gov |
| Nitrous Oxide Reductase (NosZ) | N2O → N2 | Periplasmic nih.gov |
Role of Specific Bacterial Consortia
The complete mineralization of complex organic pollutants often requires the synergistic action of a microbial consortium rather than a single bacterial species. nih.govresearchgate.net Bacterial consortia can exhibit enhanced degradation capabilities due to complementary metabolic pathways, where the metabolic products of one species can be utilized by another. nih.govresearchgate.net
For instance, a consortium of Arthrobacter ilicis and Agrobacterium radiobacter was found to mineralize ethylene glycol dinitrate, where the Arthrobacter strain was the primary degrader, but the Agrobacter facilitated the process. nih.gov In the degradation of other pollutants, consortia involving genera such as Pseudomonas and Bacillus have demonstrated efficient removal of organic contaminants. mdpi.com
The synergistic mechanisms within a consortium can include:
Enhanced Metabolic Pathways: Different members of the consortium can degrade intermediates that might be inhibitory to a single species. nih.gov
Production of Biosurfactants: Some bacteria produce biosurfactants that increase the bioavailability of hydrophobic pollutants. nih.gov
Detoxification: Certain microorganisms within the consortium can neutralize toxic intermediates produced during degradation. researchgate.net
This cooperative approach allows the microbial community to adapt and efficiently degrade recalcitrant xenobiotic compounds like this compound. nih.govdntb.gov.ua
Atmospheric Chemistry and Formation of Secondary Organic Aerosols (SOAs)
Alkenyl nitrates, such as pent-3-en-1-yl nitrate, are organic compounds that play a role in the complex chemical processes of the Earth's atmosphere. Their atmospheric fate is intrinsically linked to the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality, climate, and visibility. The presence of both a carbon-carbon double bond and a nitrate ester group makes these molecules susceptible to various atmospheric degradation pathways.
Reactions with Atmospheric Oxidants (e.g., Nitrate Radical, Ozone)
The atmospheric lifetime and transformation of pent-3-en-1-yl nitrate are primarily dictated by its reactions with key atmospheric oxidants. The dominant reaction pathways differ between daytime and nighttime conditions.
During the day, the hydroxyl radical (OH) is a primary oxidant, but at night, in the absence of sunlight, the nitrate radical (NO₃) and ozone (O₃) become the principal drivers of chemical transformation for unsaturated compounds.
Nitrate Radical (NO₃): The nitrate radical is formed from the reaction of nitrogen dioxide (NO₂) with ozone (O₃) and is a significant nighttime oxidant. It reacts very rapidly with alkenes, including the double bond in pent-3-en-1-yl nitrate. The reaction is initiated by the electrophilic addition of the NO₃ radical to the C=C double bond, which can lead to the formation of a nitrooxy alkyl radical. This radical then reacts with molecular oxygen (O₂) to form a nitrooxy peroxy radical (RO₂).
These peroxy radicals are key intermediates that can undergo further reactions, influencing the formation of various secondary pollutants. For instance, they can react with other peroxy radicals (RO₂) or the hydroperoxyl radical (HO₂) to produce a range of more highly oxidized, low-volatility products such as hydroxy nitrates and ketone nitrates. These reactions are a significant pathway for the formation of secondary organic aerosol.
Ozone (O₃): Ozonolysis is another critical degradation pathway for alkenyl nitrates. Ozone reacts with the carbon-carbon double bond to form a primary ozonide (a molozonide), which is unstable and rapidly decomposes. This decomposition breaks the double bond and forms a carbonyl oxide (also known as a Criegee intermediate) and a carbonyl compound (an aldehyde or ketone). The Criegee intermediate is highly reactive and can be stabilized or react further with other atmospheric species like water vapor, SO₂, or NO₂, leading to the formation of hydroperoxides, sulfuric acid, or other nitrates, respectively. These products often have lower volatility than the parent molecule and can contribute to new particle formation and SOA growth.
The table below summarizes the primary reactions of the alkenyl functional group with key atmospheric oxidants.
| Oxidant | Time of Day | Primary Reaction Mechanism | Potential Products |
| Nitrate Radical (NO₃) | Nighttime | Electrophilic addition to the C=C bond | Nitrooxy peroxy radicals, hydroxy nitrates, ketone nitrates |
| Ozone (O₃) | Day & Night | Addition to the C=C bond to form an ozonide, followed by decomposition | Carbonyls (aldehydes, ketones), Criegee intermediates |
| Hydroxyl Radical (OH) | Daytime | H-atom abstraction or addition to the C=C bond | Alkyl radicals, peroxy radicals, oxidized functional groups |
Contribution to Atmospheric NOₓ Cycling
Alkenyl nitrates are deeply involved in the atmospheric cycling of nitrogen oxides (NOₓ = NO + NO₂), which are key precursors to ozone and acid rain. Organic nitrates, as a class of compounds, act as a temporary reservoir for NOₓ.
They are typically formed in the atmosphere through the reaction of organic peroxy radicals (RO₂) with nitric oxide (NO). This reaction has two main channels: one that produces an alkoxy radical (RO) and nitrogen dioxide (NO₂), and another that forms an organic nitrate (RONO₂). The branching ratio between these channels depends on factors like temperature, pressure, and the structure of the R group.
The formation of alkenyl nitrates effectively removes NOₓ from the immediate photochemical system, acting as a sink. This process can temporarily reduce the efficiency of ozone production in polluted areas. However, this sink is not permanent. Organic nitrates can be transported over long distances to more remote regions. In these areas, they can be chemically degraded or photolyzed, releasing the stored NOₓ back into the atmosphere. This release of NOₓ in downwind areas can fuel ozone formation far from the original emission sources.
This transport and subsequent release mechanism is a crucial part of the "external cycling" of NOₓ, where nitrogen oxides are regenerated from their reservoir species (collectively known as NOz), which include organic nitrates. This process significantly influences the spatial distribution of NOₓ and the oxidative capacity of the atmosphere on regional and even global scales. The degradation of organic nitrates can be a particularly important source of NOₓ in remote marine or high-latitude environments where other sources are limited.
The table below outlines the role of alkenyl nitrates in the atmospheric NOₓ cycle.
| Process | Description | Impact on Local NOₓ | Impact on Regional/Global NOₓ |
| Formation | Reaction of peroxy radicals (RO₂) with nitric oxide (NO) | Acts as a temporary sink, sequestering NOₓ | - |
| Transport | Long-range atmospheric movement away from source regions | - | Redistributes reactive nitrogen |
| Degradation | Photolysis or reaction with oxidants (e.g., OH) | - | Acts as a source, releasing NOₓ back into the atmosphere |
Synthetic Applications and Chemical Transformations of Alkenyl Nitrates
Pent-3-en-1-yl Nitrate (B79036) as a Precursor in Organic Synthesis
The dual functionality of pent-3-en-1-yl nitrate makes it a valuable starting material for the synthesis of various organic molecules. The alkene portion can undergo addition and cycloaddition reactions, while the nitrate ester can be transformed into other functional groups or serve as a source of radicals.
Preparation of Other Functional Groups via Derivatization
The nitrate ester group of pent-3-en-1-yl nitrate can be converted into other important functional groups. This derivatization significantly broadens its synthetic utility, allowing it to be a precursor for a variety of substituted pentenyl compounds. Common transformations include reduction of the nitrate to an alcohol or conversion to other esters.
The alkene functionality offers another site for derivatization. Standard alkene transformations such as epoxidation, dihydroxylation, or halogenation can be applied to pent-3-en-1-yl nitrate, provided the reaction conditions are compatible with the nitrate ester group. These reactions lead to the formation of highly functionalized molecules that can serve as building blocks for more complex structures. The ability to perform selective transformations on either the alkene or the nitrate ester group enhances the value of pent-3-en-1-yl nitrate as a versatile synthetic intermediate.
A summary of potential derivatization reactions is presented below:
| Starting Material | Reagent(s) | Functional Group Transformation | Product Class |
| Pent-3-en-1-yl nitrate | Reducing agent (e.g., LiAlH₄) | Nitrate to Alcohol | Pent-3-en-1-ol |
| Pent-3-en-1-yl nitrate | Peroxy acid (e.g., m-CPBA) | Alkene to Epoxide | 3,4-Epoxypentan-1-yl nitrate |
| Pent-3-en-1-yl nitrate | Dihydroxylating agent (e.g., OsO₄) | Alkene to Diol | Pentane-1,3,4-triol nitrate |
Radical Reactions Initiated by Nitrate Ester Cleavage
A key aspect of the reactivity of nitrate esters is the relative weakness of the O–NO₂ bond. at.uanih.gov The thermal or photochemical cleavage of this bond is a well-established method for generating alkoxy radicals. at.uauri.edu In the case of pent-3-en-1-yl nitrate, homolytic cleavage of the RO-NO₂ bond produces a pent-3-en-1-oxy radical and a nitrogen dioxide (NO₂) radical. at.uanih.gov
The generated pent-3-en-1-oxy radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. nih.govuri.edu These include hydrogen atom abstraction, fragmentation, or intramolecular addition to the double bond. The specific reaction pathway is influenced by the reaction conditions and the structure of the radical. The intramolecular cyclization of the alkoxy radical onto the internal double bond could potentially lead to the formation of substituted tetrahydrofuran (B95107) derivatives.
The rate-determining step in the thermal decomposition of primary nitrate esters is typically the homolytic cleavage of the RO-NO₂ bond. uri.edu This process initiates a cascade of radical reactions. at.ua The presence of radical-stabilizing substituents can influence the subsequent reaction pathways, such as favoring β-scission. uri.edu
Below is a table detailing the initial step of radical formation from pent-3-en-1-yl nitrate and potential subsequent reactions of the generated radical.
| Reaction Step | Description | Intermediate/Product |
| Initiation | Homolytic cleavage of the O-NO₂ bond | Pent-3-en-1-oxy radical + NO₂ radical |
| Propagation | Intramolecular radical cyclization | Tetrahydrofuranylmethyl radical |
| Propagation | Hydrogen atom abstraction from solvent | Pent-3-en-1-ol |
| Termination | Radical recombination | Dimeric products |
Participation in Cascade or Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. iitr.ac.in Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netnih.gov
Pent-3-en-1-yl nitrate is a suitable candidate for designing cascade and multicomponent reactions due to its bifunctional nature. The alkene can act as a nucleophile or a radical acceptor, while the nitrate group can be a leaving group or an oxidant precursor. For instance, a reaction could be initiated at the alkene, leading to an intermediate that subsequently triggers a transformation involving the nitrate ester.
One potential cascade sequence could involve an initial electrophilic addition to the double bond, generating a carbocationic intermediate. This intermediate could then be trapped intramolecularly by the oxygen atom of the nitrate group, leading to the formation of a cyclic ether after subsequent reaction. In the context of MCRs, pent-3-en-1-yl nitrate could serve as one of the components, with the alkene participating in a cycloaddition or a Michael addition, while the nitrate functionality could be transformed in a later step of the sequence. For example, cerium ammonium (B1175870) nitrate (CAN) is known to catalyze three-component domino reactions, suggesting that the nitrate functionality could play a role in oxidative MCRs. researchgate.net
Use in the Synthesis of Complex Organic Molecules
The structural features of pent-3-en-1-yl nitrate make it a potentially useful building block in the total synthesis of complex natural products and other biologically active molecules. rsc.orgsci-hub.sescielo.br The pent-3-en-1-ol structural motif is present in various natural products, and pent-3-en-1-yl nitrate provides a way to access this and related structures with additional functionality.
The ability to perform stereoselective reactions on the double bond, such as asymmetric epoxidation or dihydroxylation, would generate chiral intermediates from pent-3-en-1-yl nitrate. These chiral building blocks could then be elaborated into more complex targets. The radical reactions initiated by the nitrate ester cleavage also offer a powerful tool for C-C bond formation and cyclization, which are key steps in the construction of complex molecular skeletons. For example, the Barton reaction, which involves the photolysis of a nitrite (B80452) ester to form a δ-nitroso alcohol, demonstrates the utility of related functionalities in achieving regio- and stereoselective C-H functionalization in complex settings. wikipedia.org While a nitrite, this reaction highlights the synthetic potential of O-N bond cleavage in radical-based C-H activation. wikipedia.org The alkenyl group in pent-3-en-1-yl nitrate can also be a key element in cyclization reactions to build ring systems found in various natural products. nih.gov
Conclusion and Future Research Directions
Synthesis and Characterization Advancements for Alkenyl Nitrates
The synthesis of alkenyl nitrates like pent-3-en-1-yl nitrate (B79036) can be approached through several routes, though each presents challenges. Traditional methods often involve the nitration of the parent alcohol (pent-3-en-1-ol) using mixed acids (HNO₃-H₂SO₄) or pure nitric acid. lsbu.ac.uk However, these methods can lead to unwanted byproducts and pose environmental disposal problems. lsbu.ac.uk
Recent advancements focus on milder and more selective techniques. One promising approach is the use of dinitrogen pentoxide (N₂O₅) or other transfer nitrating agents, which can offer cleaner reaction profiles. lsbu.ac.uklsbu.ac.uk Another modern strategy involves the reaction of alcohols with reagents like iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), which provides a mild and high-yielding pathway to organic nitrates. acs.orgmdpi.com For unsaturated systems, methods involving the reaction of an alcohol with silver nitrate and iodine have also been reported to produce dinitrooxy derivatives, suggesting pathways for creating multifunctional nitrates. acs.org The development of continuous flow synthesis methodologies is also a key area of advancement, offering better control over reaction parameters and improved safety for handling potentially energetic materials. fraunhofer.de
Characterization of these compounds relies on a suite of analytical techniques. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are essential for structural confirmation. acs.orgacs.org IR spectra are particularly useful for identifying the characteristic nitrate ester stretches. Mass spectrometry, especially with soft ionization techniques, helps in determining the molecular weight and fragmentation patterns, with common fragments like NO₂⁺ being indicative of nitrate esters. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Methods for Alkenyl Nitrates
| Method | Reagents | Advantages | Challenges/Disadvantages | Reference |
|---|---|---|---|---|
| Classical Nitration | HNO₃/H₂SO₄ | Well-established, powerful nitrating agent. | Harsh conditions, low selectivity, hazardous waste. | lsbu.ac.uk |
| Transfer Nitration | N₂O₅ | Cleaner reaction, avoids strong acids. | Reagent availability and handling. | lsbu.ac.uklsbu.ac.uk |
| Metal-Catalyzed Nitration | Fe(NO₃)₃·9H₂O | Mild, high-yielding. | Substrate scope may be limited. | acs.orgmdpi.com |
| Iodine-Mediated Nitration | AgNO₃, I₂ | Can lead to multifunctional nitrates. | Use of silver salts can be expensive. | acs.org |
| Continuous Flow Synthesis | Various | Enhanced safety, scalability, precise control. | Requires specialized equipment and process optimization. | fraunhofer.de |
Unresolved Mechanistic Questions and Challenges
Significant questions remain regarding the atmospheric formation and reaction mechanisms of alkenyl nitrates. While it is known that they can form from the oxidation of volatile organic compounds (VOCs) in the presence of NOx, the precise branching ratios and reaction pathways are often unclear. acs.org The nighttime reaction of the nitrate radical (NO₃) with alkenes is a major formation route, but the exact mechanism is still under investigation. copernicus.org
A key challenge is the inherent instability of many organic nitrates. at.ua They are susceptible to thermal decomposition and photolysis, which complicates their synthesis, isolation, and long-term study. at.uaacs.org This instability also means they can act as either a sink or a reservoir for NOx in the atmosphere, depending on environmental conditions. copernicus.org The balance between the formation of stable nitrates and those that quickly release NOx through photolysis is a critical, yet not fully understood, aspect of their atmospheric impact. d-nb.infonoaa.gov Furthermore, the influence of other functional groups within the molecule—such as the hydroxyl or carbonyl groups that can form during atmospheric oxidation—on the stability and reactivity of the nitrate ester moiety is an area of active research. copernicus.orgcopernicus.org
Opportunities for Novel Synthetic Methodologies
The challenges in synthesis and the need for purer, more stable compounds drive the search for novel methodologies. Biocatalysis, using enzymes to perform chemical transformations, offers a promising green alternative for organic synthesis. nih.gov Engineered enzymes could potentially offer high selectivity and efficiency for nitration reactions under mild conditions.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, is another emerging area that could provide solvent-free and efficient routes to organic nitrates. mdpi.com Photocatalysis using visible light is also gaining traction as a "green" activation method for a variety of organic transformations and could be adapted for nitrate ester synthesis. mdpi.com The development of new catalytic systems, perhaps using earth-abundant metals, could also overcome the cost and toxicity issues associated with some current methods. rsc.org These advanced synthetic approaches could lead to more efficient and environmentally friendly production of alkenyl nitrates for research and other applications.
Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring
Detecting and quantifying pent-3-en-1-yl nitrate and similar compounds in the atmosphere is challenging due to their low concentrations and the complexity of the atmospheric matrix. sdu.edu.cnresearchgate.net Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying specific organic nitrates. mdpi.comresearchgate.net However, the thermal instability of some nitrates can be problematic for GC-based methods. sdu.edu.cn
Chemical Ionization Mass Spectrometry (CIMS) has emerged as a key technique for real-time, in-situ measurements of atmospheric organic nitrates. copernicus.orgcopernicus.org Different reagent ions, such as iodide (I⁻), can be used to selectively ionize organic nitrates, allowing for sensitive detection without the need for chromatographic separation. copernicus.org Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another soft ionization technique used for real-time monitoring of VOCs, and has been applied to the detection of some organic nitrates, although fragmentation can be a challenge. copernicus.org For particulate-phase nitrates, techniques like Ultra-High-Performance Liquid Chromatography/Electrospray Mass Spectrometry (UHPLC/ESI-MS) are employed. sdu.edu.cn
Table 2: Analytical Techniques for Trace Organic Nitrate Analysis
| Technique | Primary Application | Advantages | Limitations | Reference |
|---|---|---|---|---|
| GC-MS | Speciated analysis of volatile/semivolatile nitrates | Excellent separation and identification capabilities. | Potential for thermal decomposition of analytes. | mdpi.comresearchgate.net |
| CIMS | Real-time, in-situ measurement of gas-phase species | High sensitivity and selectivity, molecular information. | Requires calibration, potential for complex spectra. | copernicus.orgcopernicus.org |
| PTR-MS | Real-time, in-situ measurement of VOCs | Fast response, broad compound coverage. | Can suffer from fragmentation, difficulty with isomers. | copernicus.org |
| UHPLC/ESI-MS | Analysis of particulate-phase (non-volatile) nitrates | Suitable for non-volatile and thermally labile compounds. | Offline analysis, requires sample extraction. | sdu.edu.cn |
| TD-LIF | Total alkyl nitrate quantification | Highly sensitive for the nitrate functional group. | Measures total content, not individual species. | mdpi.comsdu.edu.cn |
Emerging Areas in Environmental Transformation Research of Nitrate Esters
The environmental fate of alkenyl nitrates is a critical area of ongoing research. Their transformation in the atmosphere is governed by photolysis (breakdown by sunlight) and oxidation by radicals like OH and O₃. copernicus.orgcopernicus.org Recent studies have shown that photolysis is a major atmospheric sink for many organic nitrates, often leading to the release of NOx and contributing to local air pollution. d-nb.infosemanticscholar.org
The hydrolysis of organic nitrates in atmospheric aerosols is another important transformation pathway. nih.gov The rate of hydrolysis can depend significantly on the structure of the molecule (e.g., primary, secondary, or tertiary nitrates), pH, and the presence of other functional groups. nih.gov This process can convert organic nitrates into less volatile compounds like diols, contributing to the growth of secondary organic aerosols.
Furthermore, the biodegradation of nitrate esters in soil and water is an emerging field of interest, particularly for related compounds used as energetic materials. publications.gc.caresearchgate.net Understanding the microbial pathways that can cleave the nitrate ester bond is crucial for assessing the environmental persistence and potential for bioremediation of these compounds. publications.gc.ca
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing pent-3-en-1-ol in the presence of nitric acid?
- Methodological Answer : Synthesis requires strict control of reaction conditions due to nitric acid's oxidative properties. A stepwise approach is recommended:
Pre-reaction preparation : Use freshly distilled pent-3-en-1-ol to minimize impurities, and pre-cool nitric acid to reduce unintended side reactions .
Controlled addition : Add nitric acid dropwise under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the alcohol to undesired carbonyl compounds.
Monitoring : Employ real-time techniques like FTIR or GC-MS to track reaction progress and intermediate formation .
Q. How can researchers ensure reproducibility in nitric acid-based analytical procedures?
- Methodological Answer : Reproducibility hinges on standardized protocols:
- Documentation : Precisely record nitric acid concentration (e.g., 65% v/v), temperature, and reaction time .
- Calibration : Validate equipment (e.g., pipettes, spectrophotometers) before use.
- Reagent purity : Use trace-metal-grade nitric acid to avoid interference in spectroscopic analyses .
Q. What safety protocols are critical when handling nitric acid with pent-3-en-1-ol?
- Methodological Answer :
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from nitric acid vapors.
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats.
- Emergency protocols : Pre-neutralize spills with sodium bicarbonate and maintain an eyewash station .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for nitric acid-mediated transformations of pent-3-en-1-ol?
- Methodological Answer :
- Variable selection : Test factors like nitric acid concentration (e.g., 50–70%), temperature (0–25°C), and stoichiometry.
- Statistical analysis : Use ANOVA to identify significant variables. For example, a 2³ factorial design can reveal interactions between temperature and acid strength .
- Validation : Confirm optimal conditions through triplicate runs and compare yields via HPLC .
Q. How should researchers resolve contradictions in reported reaction mechanisms between nitric acid and unsaturated alcohols?
- Methodological Answer :
- Data triangulation : Cross-reference experimental data (e.g., NMR, kinetic studies) with computational models (e.g., DFT simulations) to identify mechanistic discrepancies.
- Controlled replication : Reproduce conflicting studies under identical conditions, ensuring reagent purity and equipment calibration .
- Peer review : Present findings at conferences or workshops to solicit feedback on methodological rigor .
Q. What computational tools are effective for modeling nitric acid-pent-3-en-1-ol interactions?
- Methodological Answer :
- Software selection : Use Gaussian or COMSOL Multiphysics for quantum mechanical or fluid dynamics simulations, respectively.
- Parameterization : Input experimentally derived kinetic data (e.g., activation energy, reaction rates) to refine models.
- Validation : Compare simulated outcomes with empirical results (e.g., reaction yields, byproduct profiles) .
Data Management and Analysis
Q. What strategies enhance the reliability of spectral data for nitric acid-pent-3-en-1-ol reaction products?
- Methodological Answer :
- Baseline correction : Subtract solvent signals (e.g., DMSO-d⁶ in NMR) to improve peak resolution.
- Data archiving : Store raw spectra in repositories like Figshare with metadata (e.g., instrument settings, sample prep details).
- Peer validation : Share datasets with collaborators for independent analysis .
Q. How can researchers design experiments to minimize confounding variables in nitric acid studies?
- Methodological Answer :
- Blocking : Group experiments by batch (e.g., reagent lot, operator) to isolate variability.
- Randomization : Randomize sample processing order to reduce instrument drift effects.
- Blinding : Use coded samples during analysis to prevent observer bias .
Ethical and Collaborative Considerations
Q. What frameworks ensure ethical rigor in collaborative studies involving hazardous reagents like nitric acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
